molecular formula C7H14N2O4S B7821828 Allocystathionine CAS No. 61949-06-2

Allocystathionine

Cat. No. B7821828
CAS RN: 61949-06-2
M. Wt: 222.26 g/mol
InChI Key: ILRYLPWNYFXEMH-ROLXFIACSA-N
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Description

Allocystathionine is a cysteine derivative.
Cystathionine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cystathionine is an amino acid derivative that is an intermediate in the biosynthesis of cysteine. It is the product of the ligation of homocysteine and serine by cystathionine beta synthase.

Scientific Research Applications

Synthesis and Metabolic Role

  • Allocystathionine is identified as a diastereoisomer of cystathionine, which plays a significant role in sulfur metabolism. It is involved in the conversion of methionine to cystine, a vital process in biological systems. (Anslow, Simmonds, & Du Vigneaud, 1946)

Pharmacology and Therapeutics

  • Pharmacogenetic studies have highlighted the relevance of allocystathionine and related compounds in various medical treatments. It has been mentioned in the context of pharmacogenetics in psychiatry, indicating its potential role in drug metabolism and response prediction in medical treatments. (Staddon, Arranz, Mancama, Mata, & Kerwin, 2002)

Biochemistry and Cellular Metabolism

  • The biochemical pathways involving allocystathionine are integral to understanding cellular metabolism. Research on molecules like S-Adenosyl-L-methionine (SAMe), which is a key metabolite in cells, provides insights into the role of allocystathionine in biochemical processes. (Bottiglieri, 2002)

Genetic Studies in Medicine

  • Genetic research has linked allocystathionine-related pathways to various health conditions and treatments, such as in the study of acute lymphoblastic leukemia. Understanding the genetic aspects of these pathways can enhance the effectiveness of treatments. (Krull et al., 2013)

properties

IUPAC Name

(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRYLPWNYFXEMH-ROLXFIACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSCC(C(=O)O)N)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Cystathionine
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Record name Allocystathionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Allocystathionine

CAS RN

61949-06-2, 535-34-2
Record name S-(2-Amino-2-carboxyethyl)-L-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61949-06-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allocystathionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

281 °C
Record name Allocystathionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
ML Snow, RS Dombro, C Ressler - The Journal of Organic …, 1967 - ACS Publications
… of N,N'-dibenzoyl-L-allocystathionine monoanilide, gave L-allocystathionine with a low rotation9*1 … Armstrong23 resolved a mixture of l- and L-allocystathionine directly by fractional …
Number of citations: 7 pubs.acs.org
MD ARMSTRONG - The Journal of Organic Chemistry, 1951 - ACS Publications
… For the synthesis of L-cystathionine and L-allocystathionine, the … of L-cystathionine and L-allocystathionine by condensing the … and the diastereoisomeric L-allocystathionine. NHCO …
Number of citations: 11 pubs.acs.org
WP Anslow Jr, S Simmonds… - Journal of Biological …, 1946 - cabdirect.org
… diet, l(-)-allocystathionine was able to support growth and … )-allocystathionine supported growth in the young rat when choline was given. This supports the view that l(-)-allocystathionine …
Number of citations: 57 www.cabdirect.org
WP Anslow Jr, V du Vigneaud - Journal of Biological Chemistry, 1947 - Elsevier
… , n-allocystathionine did support … -allocystathionine in the intact animal is cleaved predominantly to homocysteine. On the other hand, neither D-cystathionine nor n-allocystathionine was …
Number of citations: 32 www.sciencedirect.com
F Binkley - Journal of Biological Chemistry, 1951 - Elsevier
… acids, esters of amino acids, hydroxyamino acids, and thioamino acids, in increasing order of effectivity, were found to be competitive inhibitors of the cleavage of n-allocystathionine. …
Number of citations: 19 www.sciencedirect.com
A Schöberl, J Borchers - Angewandte Chemie International …, 1965 - Wiley Online Library
A New Synthesis of Cystathionine and Allocystathionine - Schöberl - 1965 - Angewandte Chemie International Edition in English - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
PE Sonnet - The Journal of Organic Chemistry, 1967 - ACS Publications
… Amino acid analysis showed 89% D-allocystathionine and 11% L-cystathionine (quantitative … a quantitative recovery of D-allocystathionine. .—The filtrate and washings from 1A were …
Number of citations: 2 pubs.acs.org
H Kanzaki, M Kobayashi, T Nagasawa… - Agricultural and …, 1986 - Taylor & Francis
… converted to D-allocystathionine, respectively. … allocystathionine were carried out as described under MATERIALS AND METHODS. Finally 165 mg of pure crystalline Dallocystathionine …
Number of citations: 12 www.tandfonline.com
W Bergmann, RJ Feeney - Journal of the American Chemical …, 1950 - ACS Publications
A solution of enzyme in saline had an activity toward L-allocystathionine such that 1.2 mg. of homocysteine was produced from 4.4 mg. of substrate in 30 min. by 1 ml. of enzyme. This …
Number of citations: 408 pubs.acs.org
WI ANSLOW - J. Biol. Chem, 1947
Number of citations: 3

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